molecular formula C10H9ClN4O B2822076 5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile CAS No. 2034295-41-3

5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2822076
CAS No.: 2034295-41-3
M. Wt: 236.66
InChI Key: AAVYAZYOYLZBTG-UHFFFAOYSA-N
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Description

5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a chloro group, a piperazinone moiety, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 5-chloro-6-bromopyridine-3-carbonitrile with 1-(3-oxopiperazin-1-yl)boronic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the nitrile group allows for interactions with active sites of enzymes, while the piperazinone moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carboxylic acid
  • 5-chloro-6-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Uniqueness

5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro group, piperazinone moiety, and nitrile group allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

5-chloro-6-(3-oxopiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c11-8-3-7(4-12)5-14-10(8)15-2-1-13-9(16)6-15/h3,5H,1-2,6H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVYAZYOYLZBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=C(C=N2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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